Sodium dichromate dihydrate
Description
Structure
2D Structure
Properties
CAS No. |
7789-12-0 |
|---|---|
Molecular Formula |
Cr2H4NaO8 |
Molecular Weight |
259.01 g/mol |
IUPAC Name |
disodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;dihydrate |
InChI |
InChI=1S/2Cr.Na.3H2O.5O/h;;;3*1H2;;;;;/q2*+1;;;;;;;;;/p-2 |
InChI Key |
SQYUMISXPZIIMM-UHFFFAOYSA-L |
SMILES |
O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[Na] |
Other CAS No. |
7789-12-0 |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Related CAS |
10588-01-9 (Parent) |
Synonyms |
Na2Cr2O7.2H2O |
Origin of Product |
United States |
Foundational Role in Inorganic Chemistry Research
Sodium dichromate dihydrate serves as a cornerstone in inorganic chemistry research, primarily due to its strong oxidizing capabilities and its utility as a source of chromium for the synthesis of other compounds. atamanchemicals.comwikipedia.org Virtually all chromium ore is processed into sodium dichromate, making it the principal starting material for the production of other chromium compounds and materials. wikipedia.org
As a powerful oxidizing agent, it is instrumental in a variety of chemical transformations. atamanchemicals.comatamanchemicals.com In organic synthesis, for instance, it is employed to oxidize benzylic and allylic C-H bonds to form carbonyl derivatives. wikipedia.org This reactivity is fundamental to the synthesis of various organic molecules. The compound's high solubility in water and polar solvents like acetic acid gives it an advantage over its potassium counterpart, potassium dichromate. wikipedia.org
The dichromate ion (Cr₂O₇²⁻) in an aqueous solution exists in equilibrium with the chromate (B82759) ion (CrO₄²⁻). This equilibrium is pH-dependent, a concept frequently explored in academic settings to illustrate principles of chemical equilibrium. Acidification of a sodium chromate solution shifts the equilibrium towards the formation of the dichromate ion, a crucial step in its industrial production. wikipedia.orgscribd.com
The compound's utility extends to its role as a precursor in the synthesis of complex metal oxide catalysts. alliancechemical.com Researchers and chemical engineers utilize this compound to create catalysts that facilitate more efficient chemical transformations across various industrial sectors. alliancechemical.com
Historical Trajectories of Scholarly Inquiry
The industrial significance of sodium dichromate dates back to the 19th century, where it was initially a key component in the development of pigments and dyes. alliancechemical.com Its journey into modern metallurgy began in the 20th century, becoming essential for creating chromate (B82759) conversion coatings, particularly for protecting aluminum in aircraft. alliancechemical.com The demand for advanced anti-corrosion methods during World War II and the Cold War further solidified its critical role in the defense and aerospace industries. alliancechemical.com
The large-scale production of sodium dichromate has been a subject of extensive chemical engineering research. The process typically involves the roasting of chromite ore with a base like sodium carbonate at high temperatures in the presence of air. wikipedia.org This process solubilizes the chromium, allowing for its extraction with hot water. wikipedia.org Subsequent acidification of the resulting sodium chromate solution leads to the crystallization of sodium dichromate dihydrate. wikipedia.orgscribd.com This multi-step manufacturing process has been refined over the years to improve efficiency and yield. scribd.com
Early research also focused on its application in leather tanning, where it is first reduced with sulfur dioxide. wikipedia.org This process, which results in the chromium(III) species necessary for tanning, has been a significant area of industrial chemistry research for over a century.
Contemporary Research Paradigms and Emerging Directions
Industrial-Scale Synthesis Approaches
The dominant industrial method for producing this compound begins with the processing of chromite ore, the primary source of chromium. This large-scale production, amounting to millions of kilograms annually, is a multi-step process involving high-temperature chemical transformations and subsequent purification. scribd.comwikipedia.orgatamanchemicals.com
Alkali Roasting and Extraction Processes for Chromium Ores
The initial and most critical stage in the industrial production of sodium dichromate is the oxidative alkali roasting of chromite ore (FeCr₂O₄). wikipedia.orgatamanchemicals.comvedantu.com In this process, finely ground chromite ore is mixed with an alkali, typically sodium carbonate (Na₂CO₃), and sometimes lime (CaO) or dolomite, and then roasted in a rotary kiln at temperatures ranging from 1000 to 1150 °C in the presence of excess air. scribd.comregulations.govcollegedunia.com This high-temperature oxidation converts the water-insoluble chromium(III) oxide in the ore into water-soluble sodium chromate (B82759) (Na₂CrO₄). wikipedia.orgatamanchemicals.com
The fundamental chemical reaction for this conversion is:
4FeCr₂O₄ + 8Na₂CO₃ + 7O₂ → 8Na₂CrO₄ + 2Fe₂O₃ + 8CO₂ regulations.govvaia.com
The resulting roasted mass, known as clinker, is then leached with hot water to dissolve the sodium chromate. scribd.comatamanchemicals.com The iron(III) oxide and other gangue materials, such as aluminum and silicon compounds, are largely insoluble and are separated by filtration. wikipedia.org The efficiency of chromium extraction during roasting can be influenced by various factors, including the ore's mineralogy and the presence of impurities. Studies have shown that with optimized conditions, such as a roasting temperature of 1000 °C and a specific ratio of sodium carbonate to tailings, chromium extraction rates can reach up to 98.6%. mdpi.comwhiterose.ac.ukresearchgate.net
Below is a table summarizing typical parameters for the alkali roasting of chromite ore.
| Parameter | Value/Range |
| Raw Materials | Chromite ore, Sodium Carbonate (Soda Ash) |
| Roasting Temperature | 1000 - 1150 °C |
| Roasting Time | 1 - 2 hours |
| Na₂CO₃ to Ore Ratio (by weight) | 60-75 parts Na₂CO₃ to 100 parts ore |
| Atmosphere | Oxidizing (excess air) |
| Chromium Extraction Yield | Up to 98.6% |
The data in this table is compiled from sources. scribd.comregulations.govmdpi.comwhiterose.ac.ukresearchgate.net
Acidification and Preferential Crystallization Techniques for Sodium Dichromate
The filtered, yellow aqueous solution of sodium chromate is then converted to sodium dichromate through acidification. wikipedia.orgvedantu.com This is a crucial step that takes advantage of the equilibrium between chromate and dichromate ions in solution, which is pH-dependent. The addition of an acid shifts the equilibrium towards the formation of the orange dichromate ion.
2Na₂CrO₄ + H₂SO₄ → Na₂Cr₂O₇ + Na₂SO₄ + H₂O vedantu.comvedantu.com
Alternatively, carbon dioxide under pressure can be used for acidification:
2Na₂CrO₄ + 2CO₂ + H₂O → Na₂Cr₂O₇ + 2NaHCO₃ wikipedia.org
When sulfuric acid is used, the resulting solution contains sodium sulfate (B86663) as a byproduct. vedantu.com This is typically removed by concentrating the solution through evaporation, which causes the less soluble sodium sulfate to crystallize out. vedantu.com The solution is then further concentrated and cooled, leading to the preferential crystallization of this compound (Na₂Cr₂O₇·2H₂O). scribd.comvedantu.com Continuous vacuum crystallization is often employed in modern industrial settings. scribd.com The final product is a bright orange-red crystalline solid. uv.mx
Advanced Electrochemical Synthesis Pathways
In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for sodium dichromate production. Electrochemical synthesis offers a promising alternative to the traditional roasting and acidification process, minimizing waste and improving product purity.
Ion-Membrane Electrolysis for High-Purity this compound
A key innovation in this area is the use of ion-membrane electrolysis. google.com This process typically involves a two-compartment electrolytic cell separated by a cation-selective membrane. google.com An aqueous solution of sodium chromate is introduced into the anode compartment, while a dilute solution of sodium hydroxide (B78521) is placed in the cathode compartment. google.com
This method allows for the production of high-purity this compound, as it avoids the introduction of contaminants like sodium sulfate that are present in the sulfuric acid acidification route. google.com The process is also characterized by high raw material utilization, approaching 100%. google.com
The following table summarizes typical operational parameters for the ion-membrane electrolysis process.
| Parameter | Value/Range |
| Anolyte Feed | 20-40% Sodium Chromate Solution |
| Catholyte Feed | 8-25% Sodium Hydroxide Solution |
| Current Density | 1200 - 3000 A/m² |
| Electrolysis Temperature | 30 - 90 °C |
| Membrane Type | Cation-selective membrane |
The data in this table is compiled from sources. google.comgoogle.com
Green Chemistry Innovations in Dichromate Electrosynthesis
The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to sodium dichromate production. google.com Electrochemical methods are at the forefront of these innovations. rsc.org
One significant advancement is the development of a closed-loop process for the electrosynthesis of sodium dichromate. researchgate.net This approach aims to minimize waste streams and recycle reactants. For instance, some processes are designed to be "zero-emission" by effectively managing and reusing all byproducts. google.com
Research into "green" electrosynthesis often focuses on the use of sustainable and durable electrode materials, such as boron-doped diamond (BDD) anodes, which can prevent toxic contamination of the product. nih.gov The direct electrochemical oxidation of ferrochrome, an alloy of iron and chromium, to produce sodium chromate is another area of investigation that could lead to more sustainable production routes. google.com These innovations are driven by the need to create more efficient, safer, and environmentally benign manufacturing processes for this important chemical. rsc.orggoogle.com
Laboratory-Scale Preparation for Specific Research Applications
While industrial production focuses on large-scale output, there is also a need for laboratory-scale preparation of sodium dichromate for specific research applications, such as in organic synthesis or materials science. alliancechemical.comsciencemadness.org
One documented laboratory-scale method involves using stainless steel as a source of chromium. sciencemadness.org The process begins with dissolving the stainless steel in concentrated hydrochloric acid. This brings the chromium into solution as chromium(III) ions. The next step involves neutralizing the excess acid with sodium carbonate, which precipitates a mixture of iron and chromium hydroxides. This precipitate is then filtered and washed. sciencemadness.org
The washed hydroxide mixture is then oxidized using a strong oxidizing agent like sodium hypochlorite (B82951) solution. This converts the chromium(III) hydroxide to the soluble yellow sodium chromate. After filtering off the iron precipitate, the resulting sodium chromate solution is acidified to convert the chromate to dichromate. The final sodium dichromate solution can then be used for various laboratory applications or carefully evaporated to obtain crystals of this compound. sciencemadness.org This method provides a practical route for obtaining sodium dichromate from a readily available starting material for research purposes where smaller quantities are required.
Crystal Structure Determination of this compound
X-ray crystallography has been instrumental in determining the spatial arrangement of the sodium cations, dichromate anions, and water molecules that constitute the crystal of this compound.
Early investigations of this compound crystals grown from aqueous solutions established that the compound crystallizes in the monoclinic system. iucr.orgnih.gov Initial studies using rotation and Weissenberg photographs suggested a unit cell with Z = 4 (four formula units per cell) and proposed the centrosymmetric space group P2₁/m based on systematic absences in the diffraction pattern. iucr.org
However, a more recent and precise redetermination of the crystal structure has refined the space group to the non-centrosymmetric P2₁, also with Z = 4. researchgate.net This refinement is crucial as it provides a more accurate model of the atomic arrangement, particularly regarding the positions of the hydrogen atoms. The structure is composed of discrete sodium cations, corner-sharing dichromate dimers, and water molecules of hydration. researchgate.net
Table 1: Unit Cell Parameters for this compound
| Parameter | Value (Campbell, 1956) iucr.org |
| Crystal System | Monoclinic |
| a | 6.05 Å |
| b | 10.5 Å |
| c | 12.6 Å |
| β | 94.9° |
| Space Group | P2₁/m (proposed) |
| Z | 4 |
Note: More recent studies have refined the space group to P2₁. researchgate.net
The dichromate anion (Cr₂O₇²⁻) is the defining feature of the structure, consisting of two tetrahedrally coordinated chromium atoms sharing a common oxygen atom, often referred to as a bridging oxygen. This arrangement is fundamental to the geometry of the anion.
Table 2: Key Interatomic Distances and Angles in this compound
| Feature | Description | Approximate Value |
| Cr-Cr Distance | The distance between the two chromium atoms in the dichromate anion. | ~ 3.2 Å iucr.org |
| Cr-O-Cr Angle | The angle formed by the bridging oxygen atom and the two chromium atoms. | ~ 120° iucr.org |
The crystal structure of this compound is a complex three-dimensional network held together by ionic forces and an extensive system of hydrogen bonds. The structure consists of sodium cations, dichromate anions, and water molecules. researchgate.net The packing can be visualized as being composed of layers of ions and water molecules, a feature common to many hydrated inorganic salts. ucl.ac.ukbbk.ac.uk
Hydrogen bonds play a dominant role in stabilizing the crystal lattice. mdpi.com The water molecules are critical, acting as hydrogen bond donors through their hydrogen atoms and as acceptors through their oxygen atoms. The oxygen atoms of the dichromate anion, both terminal and bridging, also serve as hydrogen bond acceptors. This creates a robust, three-dimensional supramolecular architecture that connects all the components. researchgate.netbath.ac.uk The redetermination of the structure in the P2₁ space group, which included the location of hydrogen atoms, was essential for accurately mapping this hydrogen-bonding network. researchgate.net
Spectroscopic Characterization Techniques
Spectroscopic methods provide complementary information to diffraction techniques by probing the vibrational energy levels of the molecules within the crystal, offering insights into bonding and molecular structure.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and analyzing molecular vibrations. rsc.org For a vibration to be IR active, it must produce a change in the net molecular dipole moment. wiley.com Single-crystal FTIR studies on this compound have been performed across a wide spectral range (4000–80 cm⁻¹), allowing for a detailed analysis of its vibrational modes. nih.govleibniz-ipht.de
The key vibrational modes observed in the FTIR spectrum of Na₂Cr₂O₇·2H₂O are:
O-H Vibrations: The water molecules of hydration give rise to strong, broad absorption bands in the high-frequency region of the spectrum, typically between 3000 and 3600 cm⁻¹. This band corresponds to the symmetric and asymmetric O-H stretching vibrations. The broadness is a result of the extensive hydrogen bonding within the crystal. nih.gov A bending (scissoring) mode for H₂O is also expected around 1600-1630 cm⁻¹. researchgate.net
Cr-O Vibrations: The vibrations of the dichromate anion occur at lower frequencies. These are complex and can be assigned to the asymmetric and symmetric stretching of the terminal Cr=O bonds and the bridging Cr-O-Cr bond. These absorptions are typically found in the 1000-700 cm⁻¹ region.
Bending Modes: At lower wavenumbers (below 600 cm⁻¹), more complex bending and rocking modes of the Cr-O-Cr and O-Cr-O groups occur. researchgate.net
Table 3: General Vibrational Modes in this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H Stretch | H₂O | 3000 - 3600 |
| H-O-H Bend | H₂O | 1600 - 1630 |
| Cr=O Asymmetric/Symmetric Stretch | Cr₂O₇²⁻ | 700 - 1000 |
| Cr-O-Cr Asymmetric/Symmetric Stretch | Cr₂O₇²⁻ | 700 - 1000 |
Raman spectroscopy is a complementary vibrational technique that detects molecular vibrations that cause a change in the polarizability of a molecule. wiley.com While FTIR is effective for polar groups, Raman spectroscopy is often more sensitive to symmetric vibrations and bonds involving heavier atoms. FT-Raman spectra of this compound have been recorded and are available in spectral databases. nih.gov
For this compound, Raman spectroscopy is particularly useful for studying the symmetric stretching vibration of the Cr-O-Cr bridge, which is often weak or forbidden in the infrared spectrum. This provides a more complete picture of the bonding within the dichromate anion. Furthermore, studies on analogous hydrated compounds like sodium molybdate (B1676688) dihydrate have utilized Raman spectroscopy to investigate structural changes under varying conditions of temperature and pressure, demonstrating the technique's utility in probing the stability and dynamics of crystal lattices. ucl.ac.uk
Adsorption Spectra Studies in Aqueous Solutions
Studies into the adsorption spectra of aqueous solutions containing chromates and dichromates have revealed that the spectra of the dichromate ion (Cr₂O₇²⁻) and the acid chromate ion (HCrO₄⁻) are similar. iucr.org These spectra are also closely related to those observed in solid dichromates. iucr.org This similarity has raised questions about whether certain solid dichromates might contain acid chromate ions instead of dichromate ions. iucr.org
Investigations using infrared (IR) and X-ray absorption fine structure (XAFS) spectroscopy have been conducted to understand the structure and equilibrium of chromate, bichromate (acid chromate), and dichromate in aqueous solutions. researchgate.net These studies have successfully identified the individual IR bands for each of these chromium species. researchgate.net Quantitative analysis of these IR bands shows that the asymmetric νas(CrO₃) stretching frequency is nearly identical for both the bichromate and dichromate ions. researchgate.net XAFS analysis further confirms this, showing that the first-shell structure around the central chromium atom is nearly the same for both ions. researchgate.net This research helps to unequivocally confirm the existence of the bichromate species in aqueous solutions, as a dilution study at low pH shows a clear shift from dichromate to bichromate dominance. researchgate.net
Polymorphism and Hydrate (B1144303) Structural Variations
Polymorphism is the capacity of a substance to exist in two or more crystalline forms that possess different arrangements of molecules in the crystal lattice. wjpls.org
Sodium dichromate is typically handled as its dihydrate (Na₂Cr₂O₇·2H₂O). wikipedia.org Investigations into the crystal structure of this compound grown from a water solution at room temperature show that it crystallizes in the monoclinic system. iucr.org Through rotation and Weissenberg photographs, the unit-cell dimensions have been determined. iucr.org Further analysis indicated a space group of P2₁/m, with the chromium atoms being paired and located in the mirror planes. iucr.org A Cr-Cr distance of approximately 3.2 Å and a Cr-O-Cr angle of about 120° are considered possible within this structure. iucr.org
While polymorphism involves different crystalline arrangements of the same molecule, much of the discussion around sodium dichromate's structural variations centers on its different hydration states. The dihydrate form loses its water of crystallization upon heating, converting to the anhydrous form. atamanchemicals.comamericanchromechemicals.com The dihydrate begins to lose water at temperatures reported to be between 82.6°C and 100°C. atamanchemicals.comamericanchromechemicals.com The anhydrous salt undergoes a polymorphic transformation at 356.7°C and decomposes above 400°C. atamanchemicals.comnih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/m | iucr.org |
| Unit-Cell Dimensions | a ≈ 6.05 Å | iucr.org |
| b ≈ 10.5 Å | ||
| c ≈ 12.6 Å | ||
| β ≈ 94.9° | ||
| Refractive Index (nD) | 1.661 | wikipedia.orgatamanchemicals.comnih.gov |
Sodium dichromate exists in several hydration states, primarily the dihydrate (Na₂Cr₂O₇·2H₂O) and the anhydrous form (Na₂Cr₂O₇). wikipedia.org A monohydrate form is also mentioned in chemical databases. nih.gov The dihydrate is the common form isolated via crystallization from aqueous solutions below 86°C. wikipedia.orgnih.gov
The dihydrate is a red to orange-red crystalline solid. nih.govvedantu.com It is highly soluble in water, with a solubility about twenty times greater than its potassium counterpart, potassium dichromate. wikipedia.orgatamanchemicals.com Upon heating, the dihydrate loses its two water molecules to form the anhydrous salt. atamanchemicals.comnih.gov The anhydrous form can be prepared by melting the dihydrate or by crystallizing it from aqueous solutions at temperatures above 86°C. nih.gov The anhydrous salt melts at 356.7°C and decomposes at 400°C, forming sodium monochromate(VI), chromium(III) oxide, and oxygen. atamanchemicals.comnih.gov
Table 2: Comparison of Sodium Dichromate Hydrate Forms
| Property | This compound | Sodium Dichromate (Anhydrous) | Source |
|---|---|---|---|
| Formula | Na₂Cr₂O₇·2H₂O | Na₂Cr₂O₇ | wikipedia.orgatamanchemicals.com |
| Molecular Weight | 298.00 g/mol | 261.97 g/mol | wikipedia.orgvedantu.comnih.gov |
| Appearance | Bright orange-red crystalline solid | Red or red-orange crystalline solid | atamanchemicals.comnih.govvedantu.com |
| Crystal System | Monoclinic | - | iucr.orgnih.gov |
| Density | 2.52 g/cm³ (r.d.) | 2.52 g/cm³ | wikipedia.orgatamanchemicals.com |
| Melting Point | Loses water >82.6°C; melts at 91°C | 356.7 °C | atamanchemicals.comamericanchromechemicals.comsigmaaldrich.com |
| Boiling Point | Decomposes | 400 °C (decomposes) | wikipedia.orgvedantu.com |
Chemical Reactivity and Mechanistic Investigations
Advanced Oxidation Chemistry
The potent oxidizing nature of sodium dichromate dihydrate makes it a versatile reagent in organic chemistry. fiveable.me It can be employed in a variety of transformations, primarily involving the oxidation of carbon-hydrogen bonds and alcohols. wikipedia.org
Sodium dichromate, typically in an acidified solution, is a classic reagent for the oxidation of alcohols. chemguide.co.uk The course of the reaction is highly dependent on the structure of the alcohol (primary, secondary, or tertiary) and the reaction conditions. fiveable.mechemguide.co.uk
Primary Alcohols: Primary alcohols can be oxidized first to aldehydes and then further to carboxylic acids. fiveable.mechemguide.co.uk The initial oxidation to an aldehyde involves the removal of the hydroxyl hydrogen and a hydrogen from the adjacent carbon. libretexts.org The mechanism is believed to proceed through the formation of a chromate (B82759) ester intermediate. libretexts.orgijsr.net
To obtain the aldehyde as the major product, it must be distilled from the reaction mixture as it forms to prevent its subsequent oxidation to a carboxylic acid. chemguide.co.uk If the goal is the carboxylic acid, an excess of the oxidizing agent and prolonged reaction times are employed. fiveable.melibretexts.org
Secondary Alcohols: Secondary alcohols are readily oxidized to ketones. fiveable.mewikipedia.org The reaction mechanism is analogous to that of primary alcohols, involving the formation of a chromate ester followed by the elimination of a proton from the carbon bearing the hydroxyl group. wikipedia.org Unlike aldehydes, ketones are generally stable to further oxidation under these conditions. chemguide.co.uk
Tertiary Alcohols: Tertiary alcohols are resistant to oxidation by sodium dichromate under normal conditions. libretexts.orglibretexts.org This is because they lack a hydrogen atom on the carbon atom that is bonded to the hydroxyl group, which is necessary for the elimination step to form a carbon-oxygen double bond. chemguide.co.uklibretexts.org
A general representation of the oxidation of a secondary alcohol to a ketone is: 3 R₂CHOH + Cr₂O₇²⁻ + 2 H⁺ → 3 R₂C=O + Cr₂O₃ + 4 H₂O wikipedia.org
| Alcohol Type | Initial Oxidation Product | Final Oxidation Product (with excess oxidant) |
| Primary Alcohol | Aldehyde | Carboxylic Acid |
| Secondary Alcohol | Ketone | Ketone |
| Tertiary Alcohol | No reaction | No reaction |
Beyond simple alcohol oxidations, sodium dichromate is a powerful tool for various transformations in complex organic synthesis. wikipedia.orgatamanchemicals.com Its high reactivity allows for the oxidation of less reactive C-H bonds, particularly those in allylic and benzylic positions, to form carbonyl derivatives. wikipedia.orgatamanchemicals.com
For instance, benzylic C-H bonds can be oxidized to carboxylic acids. A notable example is the oxidation of 2,4,6-trinitrotoluene (B92697) to 2,4,6-trinitrobenzoic acid. wikipedia.org Similarly, it can be used to convert fluorene (B118485) into fluorenone. wikipedia.org The oxidation of 2,3-dimethylnaphthalene (B165509) to 2,3-naphthalenedicarboxylic acid further illustrates its utility in the synthesis of complex aromatic carboxylic acids. wikipedia.org
The choice of solvent and reaction conditions can be tailored to achieve the desired transformation. The greater solubility of sodium dichromate in water and polar solvents like acetic acid, compared to its potassium counterpart, is often an advantage. wikipedia.org
Redox Equilibria and Kinetics of Chromium Species
In aqueous solutions, hexavalent chromium exists in equilibrium between several species, primarily the chromate ion (CrO₄²⁻), the hydrogen chromate ion (HCrO₄⁻), and the dichromate ion (Cr₂O₇²⁻). researchgate.netlibretexts.org The position of this equilibrium is highly dependent on the pH of the solution. researchgate.net
In acidic solutions, the dichromate ion is the predominant species. researchgate.net The interconversion between hydrogen chromate and dichromate is a key equilibrium: 2 HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O researchgate.net
This equilibrium is established through a series of protonation and dimerization steps. researchgate.net
The oxidizing power of sodium dichromate is realized through the reduction of chromium(VI) to more stable, lower oxidation states, typically chromium(III). chemguide.co.uk This process involves the transfer of electrons from the substrate being oxidized to the dichromate ion. onlinetuition.com.my In a typical redox reaction, the dichromate ion acts as the oxidizing agent, accepting electrons, while the other reactant, the reducing agent, donates electrons. onlinetuition.com.my
The electron-half-equation for the reduction of the dichromate ion in an acidic solution is: Cr₂O₇²⁻ + 14 H⁺ + 6 e⁻ → 2 Cr³⁺ + 7 H₂O chemguide.co.uk
This reduction is visually apparent by a color change from the orange of the dichromate(VI) ion to the green of the chromium(III) ion. chemguide.co.uk
Kinetic studies of oxidation reactions involving dichromate provide valuable insights into reaction mechanisms. The rate of these reactions can be influenced by the concentrations of the oxidant, the substrate, and the acid catalyst. ijsr.netresearchgate.netresearchgate.net
For example, a kinetic study on the oxidation of iodide ions by dichromate in an acidic medium revealed that the reaction order is half with respect to the dichromate ion, first order with respect to the iodide ion, and second order with respect to the hydrogen ion concentration. researchgate.net Thermodynamic studies of this reaction indicated it to be spontaneous and endothermic. researchgate.net
In the oxidation of alcohols, kinetic studies have shown that the reaction often proceeds through the formation of an intermediate chromate ester. ijsr.net The rate constants are dependent on factors such as the structure of the alcohol and the acidity of the medium. ijsr.net For instance, in the oxidation of ethanol (B145695), the reaction was found to be first order with respect to both the alcohol and the dichromate. ijsr.net
| Reactant | Observed Kinetic Order | Reference |
| Dichromate (in iodide oxidation) | 0.5 | researchgate.net |
| Iodide (in dichromate oxidation) | 1 | researchgate.net |
| H⁺ (in iodide oxidation) | 2 | researchgate.net |
| Ethanol (in dichromate oxidation) | 1 | ijsr.net |
| Dichromate (in ethanol oxidation) | 1 | ijsr.net |
| Cyclohexanone (B45756) (in dichromate oxidation) | 1 | researchgate.net |
| Dichromate (in cyclohexanone oxidation) | 1 | researchgate.net |
Reactivity with Inorganic Compounds
Sodium dichromate reacts with a variety of inorganic compounds, often acting as a strong oxidizing agent. For instance, it is reduced by sulfur dioxide, a reaction utilized in the leather tanning industry. wikipedia.org It also reacts with hydrogen sulfide (B99878), oxidizing it to elemental sulfur. byjus.com The general reaction with hydrogen sulfide is: Cr₂O₇²⁻ + 3H₂S + 8H⁺ → 2Cr³⁺ + 3S + 7H₂O byjus.com
Furthermore, dichromate can oxidize sulfites to sulfates, chlorides to chlorine, and nitrites to nitrates. byjus.com The combination of sodium dichromate with strong acids like sulfuric acid creates a powerful oxidizing mixture sometimes referred to as "chromic acid," which can react vigorously, and sometimes explosively, with organic materials. noaa.gov It is also known to form pyrotechnic mixtures with elements like boron and silicon. noaa.gov
Interactions in Acidic Aqueous Media
In aqueous solutions, sodium dichromate is acidic. testbook.comatamanchemicals.com The pH of a 1% solution is approximately 4.0, while a 10% solution has a pH of about 3.5. atamanchemicals.com This inherent acidity is attributed to the presence of chromic acid in its structure. testbook.com
The acidification of aqueous solutions containing sodium chromate (Na₂CrO₄) with acids like sulfuric acid or carbon dioxide leads to the formation of sodium dichromate. wikipedia.orgtestbook.comgeeksforgeeks.org This reaction is a key step in the industrial production of sodium dichromate from chromium ores. wikipedia.orgatamanchemicals.com The chromate-dichromate equilibrium is pH-dependent, with the dichromate ion being the predominant species in acidic conditions.
A well-documented reaction is the "chromic acid mixture," created by combining sodium dichromate with sulfuric acid. This mixture is a powerful oxidizing agent. geeksforgeeks.orgnoaa.gov However, its combination with organic residues can lead to violent exothermic reactions. geeksforgeeks.orgnoaa.gov For instance, violent reactions have been reported with acetone (B3395972) and alcohols like ethanol and 2-propanol. noaa.gov A runaway reaction was also observed when a mixture of acetic acid, 2-methyl-2-pentenal, and sodium dichromate was used. noaa.gov
The oxidizing power of sodium dichromate in acidic media is central to many of its applications. In the presence of an acid, it can oxidize a wide range of organic and inorganic substances. americanchromechemicals.com For example, in organic synthesis, it is used to oxidize benzylic and allylic C-H bonds to carbonyl derivatives. wikipedia.org Secondary alcohols are oxidized to their corresponding ketones. wikipedia.org A general equation for the oxidation of a secondary alcohol (R₂CHOH) is:
3 R₂CHOH + Cr₂O₇²⁻ + 2 H⁺ → 3 R₂C=O + Cr₂O₃ + 4 H₂O wikipedia.org
Formation of Other Chromium-Based Derivatives
This compound serves as a fundamental starting material for the production of a vast array of other chromium compounds. wikipedia.orgatamanchemicals.comatamanchemicals.comgeeksforgeeks.org Virtually all materials and compounds based on chromium are prepared from this salt. wikipedia.org
One significant application is in the preparation of chromium(III) oxide (Cr₂O₃), a green pigment. This can be achieved by heating a mixture of this compound with a reducing agent like sulfur or carbon. atamanchemicals.com Another method involves heating a mixture of this compound with an ammonium (B1175870) salt, such as ammonium sulfate (B86663) or ammonium chloride, at high temperatures (800° to 1100° C). google.com
In the process of leather tanning, sodium dichromate is first reduced, often with sulfur dioxide, to produce chromium(III) species which then act as the tanning agent. wikipedia.org
Furthermore, sodium dichromate can be converted to chromic acid (essentially chromium trioxide, CrO₃) by reacting it with sulfuric acid. wikipedia.org This "chromic acid" is then used in applications like hexavalent chrome plating. wikipedia.org
The reaction of sodium dichromate with boric acid can produce hydrated chrome oxide, which is also used as a green pigment. atamanchemicals.com Additionally, it can react with alkali metal hydroxides to form dichromates, which are chromates with a higher oxidation state. testbook.com
The versatility of this compound in forming various derivatives is highlighted in the following table:
| Reactant(s) | Product(s) | Application of Product |
| Sulfur or Carbon | Chromium(III) oxide (Cr₂O₃) | Green pigment |
| Ammonium sulfate or Ammonium chloride | Chromium(III) oxide (Cr₂O₃) | Green pigment google.com |
| Sulfur dioxide | Chromium(III) compounds | Leather tanning wikipedia.org |
| Sulfuric acid | Chromic acid (CrO₃) | Chrome plating wikipedia.org |
| Boric acid | Hydrated chrome oxide | Green pigment atamanchemicals.com |
| Alkali metal hydroxides | Other dichromates | testbook.com |
| Lignosulfonates and lignites | Reaction products | Drilling mud agents americanchromechemicals.com |
This table illustrates the central role of this compound as a precursor in the synthesis of a wide range of commercially and industrially important chromium compounds.
Applications in Materials Science and Chemical Engineering
Catalysis and Catalyst Development
The utility of sodium dichromate dihydrate in catalysis is significant, serving both as a precursor to sophisticated catalytic materials and as a component in advanced oxidation systems.
This compound is a fundamental precursor in the creation of various metal oxide catalysts. alliancechemical.com Virtually all materials and compounds based on chromium are prepared from this salt. atamanchemicals.comatamanchemicals.com Researchers utilize it to synthesize complex catalysts that facilitate more efficient chemical transformations in industrial manufacturing. alliancechemical.com
One area of research involves the preparation of chromium-rich nanospinel catalysts for the reductive transformation of carbon dioxide. In one study, a dichromate salt of [Fe(urea)₆]³⁺ was synthesized using this compound. acs.org This complex, upon thermal decomposition, yields mixed chromium-iron oxides that demonstrate catalytic activity in CO₂ hydrogenation, producing compounds such as carbon monoxide, methane, ethane, and propane. acs.org
Another application is in the production of copper chromite catalysts. These are typically prepared by reacting a water-soluble copper salt with an alkali dichromate, like sodium dichromate, in the presence of ammonia (B1221849) to form a copper-chromium-nitrogen complex precipitate, which is then calcined. google.com Furthermore, this compound is a key ingredient in synthesizing chromium-based polymeric catalysts for processes like the electrocatalytic production of hydrogen peroxide. mdpi.com The development of metal oxide-supported catalysts, where precursors of metals like chromium are used to metalate materials such as silica (B1680970) gel and alumina, creates recyclable and reusable single-site solid catalysts for a wide range of organic transformations. google.com
Table 1: Examples of Metal Oxide Catalysts Derived from this compound
| Catalyst Type | Precursors | Synthesis Method | Application | Reference |
|---|---|---|---|---|
| Cr-Rich Iron Oxide Nanospinel | [Fe(urea)₆]³⁺ salt, this compound | Thermal decomposition of complex | CO₂ hydrogenation | acs.org |
| Copper Chromite | Water-soluble copper salt, Sodium dichromate, Ammonia | Precipitation and calcination | Various catalytic processes | google.com |
| Cr-Based Polymeric Catalysts | Chromium source (e.g., Sodium dichromate), Organic ligands | Polymerization/coordination | Electrocatalytic H₂O₂ production | mdpi.com |
| Supported Cr Catalysts | Chromium compound (from Sodium dichromate), Silica/Alumina | Impregnation and calcination | Organic transformations | google.com |
Chromium-based catalysts, often derived from this compound, are investigated for their effectiveness in various oxidation reactions. rsc.org These catalysts are noted for their high activity, stability, and affordability, making them a focus of extensive research. oup.com They are employed in processes like the oxidation of alcohols to aldehydes, ketones, and carboxylic acids, which is fundamental in producing fine chemicals and pharmaceuticals. atamanchemicals.com
Research into advanced oxidation processes (AOPs) has explored the Cr(III)/Cr(VI) redox cycle. One study demonstrated the oxidative degradation of organic pollutants using the concurrent H₂O₂-mediated transformation of Cr(III) to Cr(VI), a process where sodium dichromate (containing Cr(VI)) is a key component. researchgate.net Sodium dichromate itself can catalyze the oxidation of certain organic molecules, such as the oxidation of alkenols and alkynols to carboxylic acids and ketones using sodium periodate (B1199274) as the oxidant. researchgate.net
In the petrochemical industry, chromium catalysts derived from sodium dichromate are known to enhance reaction efficiency and improve fuel quality in processes like hydrocarbon cracking and refining. atamanchemicals.com Additionally, processes have been developed for the catalytic oxidation of combustible materials using chromium-impregnated catalysts prepared by calcining a support material treated with a chromium compound at high temperatures (at least 725° C). google.com This method creates a stable catalyst with reduced chromium loss. google.com
Surface Chemistry and Engineered Coatings
This compound is extensively used in metal finishing and surface treatment to enhance material properties, particularly corrosion resistance and adhesion. atamanchemicals.comatamanchemicals.com
Chromate (B82759) conversion coatings are a primary application of this compound. abachemicals.com These coatings involve treating a metal surface with a solution containing sodium dichromate and acid, which results in a uniform, corrosion-resistant chemical film. americanchromechemicals.com These coatings are critical in the aerospace and military sectors, where equipment must endure harsh environments like salt spray and humidity. alliancechemical.com The chromate ions create a passivating layer that can "self-heal" if scratched, providing continuous protection to the underlying metal, a benefit not easily matched by non-chromate alternatives. alliancechemical.com
Research has focused on optimizing these coating solutions. For instance, studies have explored formulations for aluminum surfaces using soft or deionized water, containing hexavalent chromium (from sodium dichromate), fluoride, and anions like nitrate, chloride, or sulfate (B86663) to improve the corrosion resistance and paint adhesion. google.com One example of a liquid concentrate for such a coating includes 150.0 grams of this compound per liter of solution. google.com These treatments are essential for preparing metal surfaces for subsequent painting, plating, or welding. alliancechemical.com
This compound is a critical reagent in advanced metal surface preparation processes. alliancechemical.com It is used in passivation treatments for stainless steel, steel, and aluminum in acidic baths. atamanchemicals.comatamanchemicals.com The compound helps to prevent metal surface corrosion and improves the ability of paint to adhere to the surface. atamanchemicals.comvedantu.com Its effectiveness as a corrosion inhibitor makes it invaluable for extending the lifespan of metal components in applications like cooling water systems and metalworking fluids. chemimpex.comvizagchemical.com
The applications in metal finishing are diverse, including electroplating, where it improves the quality and adhesion of metal coatings, and electro-engraving of copper. abachemicals.comchemimpex.comwintersunchem.com Research continues to leverage these properties for various industrial needs, ensuring the longevity and durability of metal products. chemimpex.com
Table 2: Research Findings on this compound in Surface Treatments
| Research Focus | Key Components in Formulation | Observed Outcome | Application Sector | Reference |
|---|---|---|---|---|
| Chromate Conversion Coatings | This compound, acid | Formation of a uniform, corrosion-resistant film | General Metal Treating | americanchromechemicals.com |
| Coatings for Aluminum | This compound, fluoride, nitrate/chloride/sulfate anions | Improved corrosion resistance and paint adhesion with soft water | Metal Finishing | google.com |
| Passivation of Steel/Aluminum | This compound, acid bath | Creation of a protective passivated surface | Surface Treatment | atamanchemicals.comatamanchemicals.com |
| Corrosion Inhibition | This compound | Prevention of metal corrosion | Cooling Systems, Metalworking | chemimpex.comvizagchemical.com |
| Self-Healing Coatings | Chromate ions from sodium dichromate | Passivating layer that protects even when scratched | Aerospace, Military | alliancechemical.com |
Pigment Science and Colorant Chemistry
This compound is a foundational material in the pigment industry. atamanchemicals.comamericanchromechemicals.com It is used to manufacture a variety of inorganic chrome pigments that are valued for their light-stable colors. vedantu.comepa.gov
The production of lead chromate compounds, which are used in paints and printing inks, relies on sodium dichromate. atamanchemicals.comepa.govcargohandbook.com Other pigments derived from this compound include chrome oxide green, which is produced by the calcination of sodium dichromate with agents like sulfur or carbon. atamanchemicals.comnih.gov This pigment is noted for its resistance to light, heat, acids, and alkalis. epa.gov Hydrated chrome oxide, another green pigment, is made by reacting sodium dichromate with boric acid. nih.gov
A patented process for producing chromium oxide green pigment involves heating a dry mixture of this compound and an ammonium (B1175870) salt (sulfate or chloride) to temperatures between 800°C and 1100°C, which yields pigments with improved brightness and tinting strength. google.com Besides pigments, sodium dichromate is also used to produce colored glasses and ceramic glazes. atamanchemicals.comatamanchemicals.comvedantu.com
Synthesis of Inorganic Chromate Pigments
This compound is a pivotal precursor in the manufacturing of a variety of inorganic chromate pigments, prized for their vibrant, light-stable colors. vedantu.com The production processes leverage the reactivity of the dichromate ion to precipitate highly insoluble and colorful metal chromates. Two of the most significant classes of pigments derived from this compound are lead chromates and chromium oxide greens.
The synthesis of lead chromate pigments, which span a color spectrum from yellow to red, involves the reaction of sodium dichromate with a soluble lead salt, typically lead nitrate. nih.gov By carefully controlling the reaction conditions, such as pH and the presence of other ions, various shades can be achieved. For instance, the coprecipitation with lead sulfate can modify the hue. The fundamental reaction involves the precipitation of lead chromate (PbCrO₄). nih.gov To produce different shades, such as orange or red, basic lead chromate (PbO·PbCrO₄) is formed by adjusting the stoichiometry and reaction environment. nih.gov Some formulations may also include sodium sulfate, sodium hydroxide (B78521), and sodium aluminate to influence the pigment's final properties. google.com
Chromium oxide green (Cr₂O₃) is another key pigment synthesized using sodium dichromate. One common industrial method involves the calcination of this compound with a reducing agent, such as sulfur or carbon, at high temperatures. atamanchemicals.com This process reduces the hexavalent chromium to the more stable trivalent state, forming the highly stable chromium(III) oxide. atamanchemicals.com An alternative method involves heating a mixture of this compound and an ammonium salt, like ammonium sulfate or ammonium chloride, to temperatures between 800°C and 1100°C. nih.gov
Table 1: Synthesis of Selected Inorganic Pigments from this compound
| Pigment Name | Chemical Formula | Typical Reactants | General Process | Resulting Color |
| Lead Chromate (Chrome Yellow) | PbCrO₄ | This compound, Lead Nitrate | Precipitation in aqueous solution. nih.gov | Yellow |
| Basic Lead Chromate (Chrome Orange/Red) | PbO·PbCrO₄ | This compound, Lead Nitrate | Precipitation under specific pH and stoichiometry. nih.gov | Orange to Red |
| Chromium Oxide Green | Cr₂O₃ | This compound, Sulfur/Carbon or Ammonium Salts | High-temperature calcination/reduction. nih.govatamanchemicals.com | Green |
Applications in Formulations for Colored Glass and Ceramic Glazes
This compound serves as a crucial coloring agent in the production of colored glass and ceramic glazes. atamanchemicals.com Its utility stems from the diverse and stable colors that chromium ions can impart to a silicate (B1173343) matrix when subjected to high temperatures. The compound acts as a source of chromium, which, depending on the concentration and the chemistry of the glaze or glass melt, can produce a range of hues, most notably brilliant greens. vedantu.comatamanchemicals.com
In glass manufacturing, sodium dichromate is added to the batch mixture before melting. As a strong oxidizing agent, it influences the final color by affecting the oxidation state of chromium and other transition metals present in the melt. atamanchemicals.com The presence of chromium compounds can also enhance the optical properties of the glass, including its durability and resistance to UV radiation. jcsp.org.pk
Similarly, in ceramic glazes, this compound is a key ingredient for producing color. atamanchemicals.com When fired in a kiln, the chromium from the sodium dichromate becomes integrated into the glassy glaze structure. The final color is a result of the complex interplay between the chromium concentration, the firing temperature and atmosphere (oxidizing or reducing), and the base composition of the glaze, including the presence of other oxides like zinc, tin, or lead.
Table 2: Colors Imparted by Chromium in Glass and Ceramic Glazes
| Base Material | Chromium Concentration | Firing Conditions | Typical Resulting Color |
| Soda-Lime Glass | Low | Oxidizing | Green atamanchemicals.com |
| Lead Crystal Glass | Variable | Oxidizing | Yellow-Green to Emerald Green |
| Ceramic Glaze (Lead-based) | Low to Medium | Oxidizing | Bright Green |
| Ceramic Glaze (Zinc-based) | Variable | Oxidizing | Brown |
| Ceramic Glaze (Tin-opacified) | Low | Oxidizing | Pink/Red (Chrome-Tin Pink) |
Industrial Preservation Technologies
Mechanisms of Wood Preservation Against Biodegradation
This compound is a critical component in certain waterborne wood preservatives, most notably Chromated Copper Arsenate (CCA). ceramic-glazes.com While its use has been curtailed in residential applications due to environmental and health concerns, its mechanism of action provides a clear example of its function in preservation. ceramic-glazes.comgemeente-steenbergen.nl In CCA formulations, sodium dichromate's primary role is not as a biocide itself, but as a chemical fixative. wikipedia.org
The preservation mechanism hinges on the reduction of hexavalent chromium (Cr(VI)) from sodium dichromate to the trivalent state (Cr(III)) within the wood structure. gemeente-steenbergen.nl This chemical reduction is crucial for the formation of highly insoluble and stable complexes that bind the active biocidal components—copper and arsenic—to the wood's cellular structure, primarily the cellulose (B213188) and lignin. wikipedia.orgresearchgate.net
Upon impregnation of the wood with the CCA solution, the acidic conditions and the reducing substances naturally present in the wood (such as sugars and lignins) cause the Cr(VI) to be reduced to Cr(III). This reduction process leads to the precipitation of complexes like copper arsenate (Cu₃(AsO₄)₂) and chromium arsenate (CrAsO₄). wikipedia.org These newly formed compounds are leach-resistant, ensuring the long-term presence of copper, a potent fungicide that protects against decay fungi, and arsenic, a powerful insecticide effective against termites and other wood-boring insects. wikipedia.org The fixation process is essential; incomplete reduction of Cr(VI) can lead to the leaching of the toxic components from the treated wood. gemeente-steenbergen.nl
Table 3: Typical Components of Chromated Copper Arsenate (CCA) Type C Preservative
| Component | Chemical Formula (as oxide) | Primary Function in Preservation |
| Chromium Trioxide | CrO₃ | Fixing agent; promotes binding of other components to wood. wikipedia.org |
| Copper(II) Oxide | CuO | Fungicide; protects against decay and fungi. wikipedia.org |
| Arsenic Pentoxide | As₂O₅ | Insecticide; protects against termites and other insects. wikipedia.org |
Note: this compound serves as the source for the chromium component in many CCA formulations. google.com
Chemical Roles in Leather Tanning Processes
In the leather industry, this compound historically served as the essential starting material for producing the chrome tanning agents that transform raw hides into durable leather. atamanchemicals.comatamanchemicals.com The direct application of hexavalent chromium is not used for tanning; instead, sodium dichromate is converted into a trivalent chromium compound, most commonly Basic Chromium Sulfate (BCS). atamankimya.com
The chemical role of sodium dichromate is that of an oxidizing agent in a redox reaction where it is itself reduced. The process involves the reduction of hexavalent chromium (Cr(VI)) in an acidic solution of sodium dichromate to the trivalent state (Cr(III)). atamanchemicals.com This reduction is typically achieved by using sulfur dioxide (SO₂) or, in some methods, organic reducing agents such as sucrose (B13894) (sugar). atamanchemicals.comatamankimya.com
The resulting solution contains basic chromium sulfate, a complex salt with the general formula Cr(OH)(SO₄). atamankimya.com This trivalent chromium compound is the active tanning agent. During the tanning process, the Cr(III) ions form stable coordinate bonds and cross-links with the carboxyl groups of the collagen fibers in the animal hide. jcsp.org.pk This cross-linking process stabilizes the protein structure, increasing the hide's resistance to heat, moisture, and microbial degradation, thereby converting it into leather. atamankimya.com It is critical that all hexavalent chromium is reduced to the trivalent state, as any residual Cr(VI) is significantly more toxic. atamankimya.com
Table 4: Reduction of Sodium Dichromate for Chrome Tanning Agent Production
| Reduction Method | Primary Reactants | Key Reducing Agent | Primary Product | Chemical Equation Example |
| Sulfur Dioxide Reduction | Sodium Dichromate, Sulfuric Acid, Water | Sulfur Dioxide (SO₂) | Basic Chromium Sulfate | Na₂Cr₂O₇ + 3SO₂ + H₂O → 2Cr(OH)SO₄ + Na₂SO₄ |
| Organic Reduction | Sodium Dichromate, Sulfuric Acid | Sucrose (Sugar) or other organic materials | Basic Chromium Sulfate and organic byproducts | The reaction is complex and involves the oxidation of the organic material. jcsp.org.pkatamanchemicals.com |
Environmental Chemistry and Remediation Strategies
Environmental Fate and Speciation of Chromium Compounds
The behavior of chromium in the environment is complex, governed by a variety of physicochemical and biological factors that influence its transport, transformation, and bioavailability.
Transport and Transformation in Aquatic and Terrestrial Environments
Chromium's distribution and form in the environment are dictated by factors such as redox potential, pH, the presence of oxidizing or reducing agents, and the total chromium concentration. In aquatic systems, hexavalent chromium, often found as chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻), is highly soluble and mobile. In contrast, trivalent chromium tends to form hydroxides and complexes, and it adsorbs to surfaces at higher pH levels, making it less mobile. The ratio of Cr(III) to Cr(VI) in surface waters can vary significantly, with higher concentrations of the more mobile Cr(VI) found in some locations.
In terrestrial environments, Cr(III) is the predominant form. Hexavalent chromium can be reduced to the less mobile Cr(III) by organic matter in the soil. However, Cr(VI) can persist in well-oxygenated soils and its presence is often a result of industrial activities. The transport of Cr(VI) in soil is influenced by adsorption-desorption reactions on mineral surfaces, particularly iron oxides. Soil pH also plays a crucial role; acidic conditions can favor the migration of Cr(III), while alkaline conditions can promote the formation of Cr(VI).
The transformation of chromium between its oxidation states is a key aspect of its environmental fate. The reduction of Cr(VI) to Cr(III) can be facilitated by various substances, including organic matter and ferrous iron (Fe(II)). Conversely, the oxidation of Cr(III) to the more toxic Cr(VI) can occur under certain conditions, although Cr(III) is generally considered the more stable form.
Recent research has also identified the existence of polymeric Cr(III) species in various environmental samples, including treated wood leachates and wastewater. These polymeric forms can constitute a significant portion of the total chromium present and failing to quantify them can lead to an underestimation of total chromium and a skewed understanding of its speciation.
Analytical Protocols for Chromium Speciation in Environmental Samples
Accurately determining the different forms of chromium in environmental samples is crucial for assessing its potential toxicity and mobility. A variety of analytical techniques are employed for this purpose, often involving a separation step followed by detection.
The key to chromium speciation analysis is often the sample preparation, which involves extracting the different chromium forms from the sample matrix. Several separation techniques, largely based on solid-phase extraction, have been developed for this purpose.
Commonly used analytical instruments for the determination of total chromium and its species include:
Atomic Absorption Spectrometry (AAS)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
High-Performance Liquid Chromatography (HPLC) often coupled with ICP-MS for speciation analysis.
Spectrophotometry
Voltammetry
A novel method for the speciation of Cr(III) and Cr(VI) is direct immersion dual-drop microextraction (DIDDME), which avoids complex pre-treatment steps. In this technique, two organic drops, each containing a chelating agent specific to either Cr(III) or Cr(VI) at the same pH, are immersed in the sample. The extracted chromium species are then analyzed, often by graphite (B72142) furnace atomic absorption spectrometry (GFAAS).
The following table provides an overview of analytical techniques used for chromium speciation:
| Analytical Technique | Principle | Application |
| HPLC-ICP-MS | Chromatographic separation of species followed by elemental detection. | Quantitative and simultaneous determination of monomeric Cr(III), Cr(VI), and polymeric Cr(III). |
| AAS | Measures the absorption of light by free atoms in a gaseous state. | Determination of total chromium. |
| ICP-OES/ICP-MS | Excitation of atoms and ions in a plasma, which then emit or are detected by their mass-to-charge ratio. | Determination of total chromium and trace elements. |
| DIDDME-GFAAS | Selective microextraction of Cr(III) and Cr(VI) into separate organic drops followed by atomic absorption analysis. | Speciation of inorganic chromium in water samples. |
Remediation Technologies for Chromium-Contaminated Media
Given the toxicity of hexavalent chromium, significant research has focused on developing effective remediation strategies to remove it from contaminated water and soil.
Advanced Reduction Strategies for Hexavalent Chromium to Trivalent Chromium
A primary strategy for remediating Cr(VI) contamination is its reduction to the less toxic and less mobile Cr(III). Cr(III) can then be easily precipitated and removed from the environment. Various chemical and biological methods have been developed to achieve this reduction.
Chemical Reduction: Common chemical reducing agents include:
Iron salts (Fe(II))
Sulfur compounds such as sodium bisulfite, sodium metabisulfite, and hydrogen sulfide (B99878).
Zero-valent iron (Fe(0))
Sodium borohydride (B1222165) (NaBH₄)
A novel approach utilizes polymer-supported borohydride, which reduces Cr(VI) to Cr(III) without introducing new chemical pollutants into the water, as the reagent is attached to insoluble beads that can be filtered out after the reaction. Another innovative method involves the use of pyrite (B73398) (iron disulfide) as a reducing agent, which has proven effective in treating industrial effluents.
Electrochemical Reduction: This method applies an electrical current to electrodes, which causes the release of ions that reduce Cr(VI) to Cr(III). The process can be highly efficient, with factors such as pH, reaction time, and temperature influencing its effectiveness.
Biological Reduction: Certain microorganisms are capable of reducing Cr(VI) to Cr(III). This can be harnessed in bioremediation strategies, such as in permeable reactive barriers where a carbon source is introduced to stimulate microbial activity and create reducing conditions.
The table below summarizes various reduction strategies:
| Reduction Strategy | Reducing Agent/Method | Key Features |
| Chemical Reduction | Ferrous salts, sulfur compounds, zero-valent iron, sodium borohydride. | Effective but can introduce new chemicals into the treated water. |
| Polymer-Supported Borohydride | Borohydride attached to a polymer support. | Reduces Cr(VI) without leaving a chemical footprint in the water. |
| Pyrite Leaching | Pyrite (FeS₂). | A simple, effective, and economical method for treating industrial wastewater. |
| Electrochemical Reduction | Electrical current and electrodes. | Efficient reduction of Cr(VI) to Cr(III). |
| Biological Reduction | Microorganisms. | Utilizes natural processes to remediate contamination. |
Development of Effluent Treatment Processes for Chromium-Containing Industrial Wastewater
Industrial wastewater from processes like electroplating, leather tanning, and pigment production is a major source of chromium pollution. A variety of treatment processes have been developed to remove chromium from these effluents.
Common Treatment Methods:
Chemical Precipitation: This is a widely used and economical method where chemicals like calcium hydroxide (B78521) or sodium hydroxide are added to precipitate Cr(III) as chromium hydroxide, which can then be removed by filtration or centrifugation. For effluents containing Cr(VI), a reduction step to Cr(III) is required first.
Ion Exchange: This process uses resins to exchange chromium ions in the wastewater for other ions on the resin surface. Strong acid cation resins can remove Cr(III), while strong base anion resins are used for Cr(VI).
Membrane Filtration: Techniques like ultrafiltration, nanofiltration, and reverse osmosis use semi-permeable membranes to physically separate chromium from the water. These methods can also allow for the recovery and reuse of chromium.
Coagulation and Flocculation: Chemical coagulants are added to the wastewater, causing fine chromium particles to clump together into larger flocs that can be settled out.
Adsorption: Various materials, including activated carbon and novel nanomaterials like cationic cellulose (B213188) nanocrystals, can be used to adsorb chromium from wastewater.
A promising new technology utilizes a vortex layer of ferromagnetic particles to treat electroplating wastewater. This method significantly reduces treatment time and the amount of chemical reagents needed compared to conventional methods.
The following table compares different effluent treatment processes:
| Treatment Process | Description | Advantages | Disadvantages |
| Chemical Precipitation | Addition of chemicals to precipitate chromium. | Economical and simple. | Requires a prior reduction step for Cr(VI) and produces sludge. |
| Ion Exchange | Use of resins to remove chromium ions. | Effective for removing low concentrations of chromium. | Resins require periodic regeneration. |
| Membrane Filtration | Physical separation using semi-permeable membranes. | Can recover chromium for reuse. | Membranes can be prone to fouling. |
| Coagulation/Flocculation | Agglomeration of chromium particles for settling. | Effective for removing suspended particles. | Produces sludge. |
| Adsorption | Binding of chromium to the surface of an adsorbent material. | Can use low-cost adsorbents; high efficiency. | Adsorbent may require regeneration or disposal. |
| Vortex Layer Technology | Use of ferromagnetic particles in a vortex layer. | Fast treatment time, reduced chemical use, and energy savings. | Newer technology, may have higher initial costs. |
Advanced Analytical Methodologies for Characterization and Quantification
Spectrophotometric and Colorimetric Techniques
Spectrophotometric and colorimetric methods are foundational analytical techniques that rely on the interaction of light with a chemical species. For sodium dichromate, these methods are particularly relevant due to the vibrant color of the dichromate ion and its ability to participate in color-changing redox reactions.
Sodium dichromate is a powerful oxidizing agent, a property that is harnessed for the quantitative determination of various reducing agents through colorimetric assays. A prominent example is the estimation of ethanol (B145695). In this method, ethanol is oxidized by the orange-red dichromate ion (Cr₂O₇²⁻) in an acidic medium. This reaction reduces the hexavalent chromium (Cr(VI)) to the green chromic ion (Cr(III)). researchgate.netumd.edu The intensity of the green color produced is directly proportional to the concentration of ethanol in the sample.
The reaction proceeds as follows: 2Cr₂O₇²⁻ + 3C₂H₅OH + 16H⁺ → 4Cr³⁺ + 3CH₃COOH + 11H₂O umd.edu
The absorbance of the resulting green solution is typically measured at a wavelength maximum (λmax) around 575-580 nm. researchgate.nettbzmed.ac.ir By creating a standard calibration curve with known ethanol concentrations, the concentration of ethanol in an unknown sample can be accurately determined. researchgate.net This method has been validated and is noted for its simplicity, sensitivity, and reproducibility for determining ethanol concentrations in various samples, including alcoholic beverages and products of fermentation. researchgate.netscribd.comresearchgate.net The detection limits for ethanol using this method have been reported to be in the range of 0.6 mg/mL, with quantification limits around 1.9 mg/mL. researchgate.net
Table 1: Parameters for Colorimetric Ethanol Estimation using Sodium Dichromate
| Parameter | Value | Reference |
|---|---|---|
| Principle | Oxidation of ethanol by Cr(VI) to produce Cr(III) | umd.edu |
| Color Change | Orange-Red to Green | researchgate.net |
| Absorbance Maximum (λmax) | 575-580 nm | researchgate.nettbzmed.ac.ir |
| Detection Limit (Ethanol) | ~0.6 mg/mL | researchgate.net |
| Quantification Limit (Ethanol) | ~1.9 mg/mL | researchgate.net |
The concentration of sodium dichromate in a solution can be determined directly using UV-Visible spectrophotometry. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Aqueous solutions of sodium dichromate exhibit characteristic absorption bands in the UV-visible region, with absorption maxima typically observed around 350 nm and 440 nm, corresponding to the dichromate ion (Cr₂O₇²⁻). amecj.com
However, a challenge in the spectrophotometric analysis of dichromate solutions is the pH-dependent equilibrium between the dichromate ion (Cr₂O₇²⁻) and the chromate (B82759) ion (CrO₄²⁻). Furthermore, in reactions where Cr(VI) is reduced to Cr(III), the resulting solution contains a mixture of both species. The absorption spectra of the yellowish Cr(VI) and the green Cr(III) ions overlap significantly, which can lead to deviations from the Beer-Lambert law if not properly addressed. umd.edu To accurately determine the concentration in such mixtures, analysis at multiple wavelengths is often necessary to deconvolute the individual contributions of each species to the total absorbance. umd.edu For quality control of sodium dichromate solutions in industrial processes, such as aluminum finishing, UV-Visible spectrophotometry provides a reliable method for monitoring concentration, with established operating ranges for maintaining process control. dtic.mil
Table 2: UV-Visible Spectrophotometric Data for Sodium Dichromate
| Species | Typical Absorption Maxima (λmax) | Molar Absorptivity (ε) | Reference |
|---|---|---|---|
| Dichromate (Cr₂O₇²⁻) at pH ≤ 6 | ~350 nm | Variable depending on conditions | amecj.com |
| Chromate (CrO₄²⁻) at pH ≥ 8 | ~372 nm | Variable depending on conditions | amecj.com |
Elemental and Speciation Analysis
For a comprehensive understanding of the purity of sodium dichromate dihydrate and the environmental and biological fate of chromium, more sophisticated analytical techniques are required. These methods can distinguish between different chromium species and quantify trace elemental impurities.
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) is a powerful technique for determining the elemental composition of a sample with high sensitivity and precision. It is widely used to assess the purity of industrial chemicals like sodium dichromate by quantifying trace metal impurities. nih.govresearchgate.net In ICP-AES, the sample is introduced into an argon plasma, which excites the atoms of the elements present. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element in the sample.
For the analysis of sodium dichromate, the sample is typically dissolved in high-purity acid and diluted to an appropriate concentration. nih.gov The standard addition method is often employed to overcome matrix effects caused by the high concentration of sodium and chromium. nih.gov This technique has been successfully used to determine trace impurities such as Calcium (Ca), Magnesium (Mg), Aluminum (Al), Iron (Fe), and Silicon (Si) in sodium chromate, and the methodology is directly applicable to sodium dichromate. nih.gov Detection limits for these impurities are typically in the range of 0.0134 to 0.0280 mg/L, with good precision (relative standard deviations lower than 5.86%) and sample recoveries between 97.30% and 107.50%. nih.gov
Table 3: ICP-AES Analysis of Impurities in Sodium Chromate/Dichromate
| Element | Analytical Wavelength (nm) | Detection Limit (mg/L) | Reference |
|---|---|---|---|
| Aluminum (Al) | 167.079 | 0.0134 - 0.0280 | nih.gov |
| Calcium (Ca) | 393.366 | 0.0134 - 0.0280 | nih.gov |
| Iron (Fe) | 259.940 | 0.0134 - 0.0280 | nih.gov |
| Magnesium (Mg) | 279.533 | 0.0134 - 0.0280 | nih.gov |
| Silicon (Si) | 251.611 | 0.0134 - 0.0280 | nih.gov |
The toxicity and environmental impact of chromium are highly dependent on its oxidation state. Hexavalent chromium (Cr(VI)), the form present in sodium dichromate, is significantly more toxic and mobile than the less toxic trivalent chromium (Cr(III)). Therefore, analytical methods that can differentiate between these species are essential. Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) is the state-of-the-art technique for chromium speciation analysis. shimadzu.comlabrulez.comnih.gov
In this hyphenated technique, a liquid chromatograph (LC) is used to separate the different chromium species in a sample. The separated species then flow directly into an ICP-MS instrument, which provides highly sensitive and element-specific detection. Anion-exchange chromatography is commonly used to separate the anionic Cr(VI) species from the cationic Cr(III) species. labrulez.com To improve the retention and separation of Cr(III) on an anion-exchange column, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or 2,6-pyridinedicarboxylic acid (PDCA) is often added to the sample to form a stable anionic complex with Cr(III). shimadzu.comresearchgate.netresearchgate.net This allows for the simultaneous determination of both Cr(III) and Cr(VI) in a single analytical run. shimadzu.com The method is characterized by its very low detection limits, often in the sub-µg/L range, and its ability to perform accurate speciation in complex matrices. shimadzu.comresearchgate.net
Table 4: Performance of LC-ICP-MS for Chromium Speciation
| Parameter | Typical Value/Method | Reference |
|---|---|---|
| Separation Technique | Anion-Exchange Liquid Chromatography | labrulez.com |
| Chelating Agent for Cr(III) | EDTA or PDCA | shimadzu.comresearchgate.net |
| Detection Limit for Cr(VI) | 0.09 µg/L | researchgate.net |
| Detection Limit for Cr(III) | 0.18 µg/L | researchgate.net |
| Spike Recovery | 97 - 109% | shimadzu.com |
Proton-Induced X-ray Emission (PIXE) is a highly sensitive, non-destructive analytical technique used for determining the elemental composition of materials, particularly for trace elements. semanticscholar.orgceriumlabs.cominfinitalab.com In PIXE, a beam of high-energy protons is directed at the sample, causing the atoms within the sample to become ionized. As the atoms relax, they emit X-rays with energies characteristic of each element. By detecting and analyzing these X-rays, the elemental composition of the sample can be determined.
PIXE is particularly well-suited for identifying trace impurities in bulk materials like sodium dichromate. nih.govnih.gov It offers multi-elemental analysis capabilities, allowing for the simultaneous detection of a wide range of elements from sodium to uranium. infinitalab.com The technique has been used to confirm the elemental purity of this compound and to ensure the absence of significant metallic impurities. nih.govnih.gov PIXE is a powerful tool for quality control and for forensic and environmental investigations where the elemental fingerprint of a material can provide valuable information about its origin and history. semanticscholar.orgdoi.org
Table 5: Characteristics of PIXE for Trace Element Analysis
| Feature | Description | Reference |
|---|---|---|
| Principle | Detection of characteristic X-rays emitted after proton bombardment | semanticscholar.org |
| Nature of Analysis | Non-destructive, multi-elemental | ceriumlabs.com |
| Sensitivity | Parts per million (ppm) to parts per billion (ppb) | infinitalab.com |
| Detectable Elements | Sodium (Na) to Uranium (U) | infinitalab.com |
| Application for Sodium Dichromate | Determination of trace metallic impurities | nih.govnih.gov |
Titrimetric and Thermal Analysis Techniques
Titrimetric and thermal analysis techniques are fundamental in assessing the quality and properties of this compound. These methods offer robust and reliable data on its chemical potency, thermal stability, and hydration state.
Redox Titration Methods for Oxidizing Power (e.g., Sodium Thiosulfate (B1220275) Titration)
The oxidizing power of this compound is a critical parameter, and its determination is commonly achieved through iodometric titration. themasterchemistry.com This redox titration method involves the reaction of dichromate ions with an excess of potassium iodide in an acidic medium to liberate iodine. scribd.comresearchgate.net The liberated iodine is then titrated with a standardized solution of sodium thiosulfate. themasterchemistry.comscribd.com
The fundamental reactions are as follows:
Reaction with Potassium Iodide: Cr₂O₇²⁻ + 14H⁺ + 6I⁻ → 2Cr³⁺ + 3I₂ + 7H₂O scribd.com
Titration with Sodium Thiosulfate: 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻ scribd.com
A starch solution is typically used as an indicator, which forms a deep blue complex with iodine. themasterchemistry.com The endpoint of the titration is marked by the disappearance of this blue color as the last of the iodine is consumed by the thiosulfate. themasterchemistry.com The concentration of the this compound can then be calculated from the volume of sodium thiosulfate solution used. researchgate.net For accurate results, it is essential to standardize the sodium thiosulfate solution using a primary standard, such as potassium dichromate. uoanbar.edu.iq
This method is widely used for the analysis of sodium dichromate in various applications, including passivation and sealing baths in the metal finishing industry. anoplex.com The American Chemical Society (ACS) reagent specifications outline a detailed procedure for the assay of this compound by titration of its oxidizing power. This method involves dissolving a precisely weighed sample in water, adding hydrochloric acid and potassium iodide, and allowing the reaction to proceed in the dark before titrating with 0.1 N sodium thiosulfate. acs.org According to this standard, one milliliter of 0.1 N sodium thiosulfate is equivalent to 0.004967 g of Na₂Cr₂O₇·2H₂O. acs.org
Interactive Data Table: Key Parameters in Redox Titration of this compound
| Parameter | Value/Description | Source(s) |
| Titrant | Sodium thiosulfate (Na₂S₂O₃) solution | scribd.com, themasterchemistry.com |
| Analyte | This compound (Na₂Cr₂O₇·2H₂O) | acs.org |
| Intermediate Reactant | Potassium iodide (KI) | scribd.com, researchgate.net |
| Indicator | Starch solution | themasterchemistry.com |
| Endpoint | Disappearance of the blue starch-iodine complex color | themasterchemistry.com |
| Stoichiometric Ratio | 1 mole of Cr₂O₇²⁻ liberates 3 moles of I₂, which react with 6 moles of S₂O₃²⁻ | anoplex.com |
| ACS Standard Equivalence | 1 mL of 0.1 N Na₂S₂O₃ ≡ 0.004967 g of Na₂Cr₂O₇·2H₂O | acs.org |
Differential Scanning Calorimetry (DSC) for Purity and Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of materials, including this compound. youtube.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on purity and phase transitions. youtube.comsfu.ca
For this compound, DSC can be employed to determine its purity. nih.govnih.gov The presence of impurities can affect the melting point and the enthalpy of fusion, which can be detected by DSC. nih.gov The purity of this compound has been determined using a Perkin-Elmer DSC-7 scanning calorimeter, with analysis performed over a temperature range of 342°C to 365°C. nih.gov
DSC is also instrumental in studying the phase transitions of hydrated salts. When heated, this compound undergoes dehydration. It becomes anhydrous upon prolonged heating at 100°C. acs.org The anhydrous salt has a melting point of approximately 357°C. acs.orgsigmaaldrich.com DSC can precisely measure the temperatures and enthalpy changes associated with these dehydration and melting processes. Research has shown that when crystals of this compound are heated, a phase change occurs, resulting in the formation of sodium dichromate monohydrate and a saturated solution. scispace.com
Interactive Data Table: Thermal Properties of Sodium Dichromate by DSC
| Property | Observation | Source(s) |
| Purity Analysis | DSC is used to determine purity by analyzing the melting profile. | nih.gov, nih.gov |
| Dehydration | Becomes anhydrous on prolonged heating at 100°C. | acs.org |
| Melting Point (Anhydrous) | 357 °C | acs.org, sigmaaldrich.com |
| Phase Transition on Heating | Na₂Cr₂O₇·2H₂O → Na₂Cr₂O₇·H₂O + Saturated Solution | scispace.com |
Karl Fischer Titration for Water Content Determination
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a wide range of substances, including hydrated salts like this compound. wikipedia.orgpharmaguideline.com This technique is based on the reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol. wikipedia.org The KF titration can be performed volumetrically or coulometrically, with the coulometric method being particularly suitable for trace amounts of water. mt.com
The determination of the moisture content of this compound has been carried out using Karl Fischer titration in toxicology studies. nih.gov This method is advantageous over techniques like loss on drying because it is selective for water and is not affected by the loss of other volatile components. news-medical.net
For accurate results, the Karl Fischer reagent must be standardized. metrohmsiam.com While pure water can be used for standardization, it can be challenging to handle due to its low molecular weight. derox.eu Therefore, certified water standards or solid standards with a known water content, such as sodium tartrate dihydrate (which contains 15.66% water), are often preferred. mt.commcckf.com The use of a KF headspace oven can also be employed, where the sample is heated to release water, which is then transferred to the titration cell by a carrier gas. ppd.com
Interactive Data Table: Karl Fischer Titration for Water Content
| Parameter | Description | Source(s) |
| Principle | Reaction of water with iodine and sulfur dioxide. | wikipedia.org |
| Selectivity | Specific to water, unlike loss on drying methods. | news-medical.net |
| Application | Used to determine the moisture content of this compound. | nih.gov |
| Standardization | Often performed using sodium tartrate dihydrate. | mt.com, mcckf.com |
| Instrumentation | Volumetric and coulometric titrators are available. | mt.com |
X-ray Diffraction (XRD) for Material Identification
X-ray Diffraction (XRD) is an indispensable analytical technique for the identification and characterization of crystalline materials. It works by directing X-rays onto a sample and measuring the scattering pattern. Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint" for that substance.
The identity of this compound has been confirmed using XRD analysis in various studies. nih.gov The resulting powder diffraction patterns are compared with reference patterns from databases, such as those from the International Centre for Diffraction Data, to confirm the material's identity. nih.gov The National Institute of Standards and Technology (NIST) has also published standard X-ray diffraction powder patterns for this compound (Na₂Cr₂O₇·2H₂O). nist.gov
XRD is particularly useful for distinguishing between different hydrated forms of a compound, as each hydrate (B1144303) will have a distinct crystal structure and, therefore, a unique diffraction pattern. americanpharmaceuticalreview.com This makes XRD a powerful tool for ensuring the correct form of this compound is being used and for detecting any phase impurities.
Interactive Data Table: XRD Analysis of this compound
| Aspect | Description | Source(s) |
| Principle | Based on the unique scattering pattern of X-rays by a crystalline solid. | |
| Application | Identification and confirmation of the crystalline structure of this compound. | nih.gov |
| Reference Patterns | Comparison with standard patterns from databases like ICDD and NIST. | nih.gov, nist.gov |
| Hydrate Differentiation | Distinguishes between different hydrated forms of the compound. | americanpharmaceuticalreview.com |
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Theory
Understanding the arrangement of electrons and the nature of chemical bonds within sodium dichromate dihydrate is fundamental to explaining its reactivity and physical properties.
Quantum Chemical Calculations of Dichromate Ion Electronic Configuration
Quantum chemical calculations are essential for describing the electronic structure of the dichromate ion (Cr₂O₇²⁻). The chromium atom, with a ground state electron configuration of [Ar] 3d⁵ 4s¹, possesses six valence electrons. quora.compearson.com In the dichromate ion, chromium exists in a +6 oxidation state, meaning it has formally lost its valence electrons, resulting in an [Ar] 3d⁰ 4s⁰ configuration. quora.com The ion consists of two chromium atoms linked by a bridging oxygen atom, with each chromium also bonded to three terminal oxygen atoms. guidechem.comvedantu.com This arrangement results in a total of 56 valence electrons to be distributed within the ion's molecular orbitals. guidechem.com
Molecular Orbital (MO) theory provides a more sophisticated picture than simple Lewis structures. Advanced calculations indicate the presence of delocalized sigma (σ) and pi (π) bonds extending across all nine atoms of the dichromate ion. guidechem.com This delocalization is crucial for the ion's stability. The electronic transitions observed in the optical spectra of the dichromate ion are attributed to the promotion of electrons between these molecular orbitals. For instance, the absorption bands are assigned to transitions such as A₁¹(t₁⁶) → T₂¹(t₁⁵t₂¹) and A₁¹(t₁⁶) → T₂¹(t₁⁵e¹). aip.org
The geometry around each chromium atom is approximately tetrahedral, which minimizes electron-electron repulsion. guidechem.com While older models proposed sp³d² or sd³ hybridization for the chromium atoms, modern MO theory provides a more accurate description without resorting to such hybridization schemes. quora.comguidechem.com
Density Functional Theory (DFT) for Molecular and Crystal Properties
Density Functional Theory (DFT) has become a workhorse in computational chemistry for predicting the properties of molecules and crystals with a good balance of accuracy and computational cost. acs.orgflvc.org For this compound, DFT calculations are used to model a range of properties, including its vibrational frequencies, electronic band structure, and the energetics of its crystal lattice. mdpi.com
DFT calculations can predict the vibrational frequencies associated with the stretching and bending of the Cr-O bonds within the dichromate anion. These theoretical frequencies can then be compared with experimental data from techniques like FTIR spectroscopy to validate the computational model. nih.gov For example, the Cr-O stretching vibrations are typically calculated to be in the range of 900-950 cm⁻¹.
In the context of the solid state, DFT is employed to understand the crystal structure and properties of this compound. These calculations can help in refining crystal structures determined by experimental methods and in understanding the interactions between the sodium cations, dichromate anions, and water molecules of hydration. mdpi.comnih.gov Furthermore, DFT can be used to calculate the electronic band gap of the material, which is a key parameter determining its optical and electronic properties. acs.org
Reaction Mechanism Simulations
Computational modeling allows for the detailed investigation of reaction pathways, providing insights into the step-by-step processes that govern chemical transformations involving sodium dichromate.
Computational Modeling of Oxidation Pathways
Sodium dichromate is a well-known oxidizing agent, and computational modeling has been instrumental in elucidating the mechanisms of these reactions, particularly in the oxidation of alcohols and other organic substrates. studymind.co.uklibretexts.orgchemguide.co.uk A common pathway involves the formation of a chromate (B82759) ester intermediate. orientjchem.orgkhanacademy.org In this step, the alcohol coordinates to the chromium(VI) center.
The subsequent steps can vary depending on the substrate and reaction conditions. One proposed mechanism involves the intramolecular transfer of a proton, followed by the rate-determining cleavage of a C-H bond. scispace.commaxapress.com The transfer of a hydride ion from the alcohol to the oxidant has also been suggested. orientjchem.org Computational studies can model the energetics of these different pathways, helping to identify the most likely mechanism. For instance, DFT calculations have been used to estimate the relative C-H bond strengths in complex molecules, predicting which sites are most susceptible to oxidation. acs.org
Transition State Analysis in Catalytic Reactions
The transition state is a fleeting, high-energy arrangement of atoms that occurs during a chemical reaction, and its structure and energy determine the reaction rate. Computational chemistry provides the tools to locate and characterize these transition states, which is crucial for understanding and designing catalytic processes. acs.orgscispace.com
In dichromate-mediated oxidations, transition state analysis helps to explain the selectivity and reactivity observed. For example, in the oxidation of alcohols, the transition state is thought to involve a cyclic structure containing the chromium, the oxygen from the alcohol, the alpha-carbon, and the alpha-hydrogen. khanacademy.orgsrce.hr The cleavage of the C-H bond occurs within this transition state. orientjchem.org The negative entropy of activation (ΔS#) values calculated for these reactions support the formation of a structured, cyclic transition state. orientjchem.orgscispace.com
The nature of the substituents on the substrate can influence the stability of the transition state and thus the reaction rate. Computational studies can model these electronic effects. For instance, the Hammett equation is often used in conjunction with computational data to correlate reaction rates with the electron-donating or electron-withdrawing nature of substituents. orientjchem.org Furthermore, computational modeling has been applied to understand selectivity in more complex catalytic systems involving chromium, such as ethylene (B1197577) trimerization, where the analysis of competing transition states is key to predicting product distribution. researchgate.net
Crystal Structure Prediction and Lattice Dynamics Modeling
Beyond the single molecule, computational methods can predict how molecules arrange themselves in a crystal and how the atoms vibrate within that crystalline lattice.
Recent investigations into this compound have utilized techniques such as Fourier-transform infrared (FTIR) spectroscopy to study its single-crystal structure. nih.govleibniz-ipht.de By performing a dispersion analysis on the measured reflection spectra, researchers can determine the oscillator parameters of the transition dipole moments. This analysis, in turn, provides the dielectric tensor function of the monoclinic Na₂Cr₂O₇·2H₂O crystal. nih.gov The validity of the determined oscillator parameters can be confirmed by using them to forward-calculate spectra for different crystal faces and comparing them with experimental measurements. nih.gov
Lattice dynamics calculations, often performed within the framework of DFT, can model the collective vibrations of atoms in the crystal, known as phonons. ias.ac.inresearchgate.netaps.org These calculations provide the phonon dispersion curves, which show how the vibrational frequencies depend on the wavevector. This information is valuable for understanding the thermodynamic properties of the crystal, such as its heat capacity and thermal expansion. ias.ac.in Modeling the lattice dynamics can also provide insights into phase transitions and the stability of the crystal structure under different conditions of temperature and pressure. ias.ac.in
The table below summarizes some of the key computational parameters and findings related to the theoretical study of dichromate systems.
| Computational Method | Basis Set/Functional | Calculated Property | Typical Value/Finding | System Studied |
| DFT | B3LYP / 6-311G(d,p) | Vibrational Frequency (Cr-O stretch) | ~900-950 cm⁻¹ | Dichromate Anion |
| TD-DFT | Various | Electronic Transition Energies | Correlates with UV-Vis spectra aip.org | Dichromate Anion |
| DFT | UB3LYP / 6-31+G(d,p) | Relative C-H Bond Dissociation Energy | Used to predict site of oxidation acs.org | Organic Molecules |
| MP4(SDQ) | - | C-H Activation Barrier | Mechanism involves σ-complexes scispace.com | Benzene/Methane + [M(O₂CH)₂] |
| DFT | - | Kinetic Isotope Effect (kH/kD) | Values around 6 indicate C-H cleavage in RDS maxapress.comsrce.hr | Aldehyde/Furfural Oxidation |
Prediction of New Polymorphic Forms
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science. While comprehensive computational studies predicting the polymorphic landscape of this compound are not extensively available in the public literature, the existence of polymorphism in the closely related anhydrous sodium dichromate has been identified.
A critical evaluation of the thermodynamic properties of anhydrous sodium dichromate (Na₂Cr₂O₇) has revealed the presence of at least two polymorphic forms. aip.orgaip.org The low-temperature form (I) possesses a triclinic crystal structure with the P1̅ space group. As the temperature increases, it undergoes a solid-solid transition to a high-temperature form (II), which also has a triclinic crystal structure but with the A1̅ space group. aip.org
| Polymorph | Crystal System | Space Group | Temperature Range |
|---|---|---|---|
| Form I | Triclinic | P1̅ | Low Temperature |
| Form II | Triclinic | A1̅ | High Temperature |
Experimental studies on the nucleation kinetics of this compound from aqueous solutions have determined its metastable zone width (MSZW). acs.org These experimental data on solubility and nucleation are fundamental for developing and validating computational models aimed at predicting crystallization behavior and the potential emergence of new polymorphic forms of the dihydrate. acs.org Factors such as cooling rate, initial composition, and stirring rate have been shown to significantly influence the MSZW. acs.org While these studies are experimental, they provide the necessary groundwork for future computational fluid dynamics and molecular modeling simulations to predict and control polymorphism.
Simulation of Phonon Spectra and Thermal Behavior
The simulation of phonon spectra and thermal behavior provides deep insights into the lattice dynamics, vibrational modes, and thermodynamic properties of a crystal. For this compound, a detailed investigation has been conducted using Fourier-transform infrared (FTIR) spectroscopy and subsequent dispersion analysis on a single crystal. nih.govleibniz-ipht.de
A study of a monoclinic single crystal of this compound (Na₂Cr₂O₇·2H₂O) in the spectral region of 4000–80 cm⁻¹ allowed for the determination of the oscillator parameters of the transition dipole moments. nih.gov Through dispersion analysis of the measured reflection spectra, the dielectric tensor function was obtained. nih.gov The verification of these oscillator parameters was achieved by forward-calculating spectra for different crystal faces, confirming the accuracy of the model. nih.gov
The analysis identified numerous infrared-active phonon modes, which correspond to the vibrations of the crystal lattice, including the internal vibrations of the dichromate anions and the water molecules, as well as the lattice vibrations involving the sodium cations. The parameters derived from this analysis, such as oscillator strength, damping constant, and frequency for each mode, are crucial for building and refining force fields for molecular dynamics simulations.
| Frequency (cm⁻¹) | Oscillator Strength | Damping Constant (cm⁻¹) | Vibrational Mode Assignment (Tentative) |
|---|---|---|---|
| 945 | 0.8 | 5 | Cr=O stretching |
| 905 | 0.5 | 6 | Cr=O stretching |
| 870 | 0.2 | 7 | Cr-O-Cr asymmetric stretching |
| 770 | 0.15 | 8 | Cr-O-Cr symmetric stretching |
| 3500 | 0.3 | 20 | O-H stretching (water) |
| 1620 | 0.1 | 10 | H-O-H bending (water) |
Note: The assignments are tentative and based on typical frequency ranges for the specified vibrations.
These experimentally validated parameters can be used to simulate the thermal behavior of this compound. Molecular dynamics simulations employing such refined models could predict thermal expansion, heat capacity, and the response of the crystal structure to temperature changes. While comprehensive molecular dynamics simulation results for this compound are not widely published, the available spectroscopic data provides a robust foundation for future theoretical work in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
